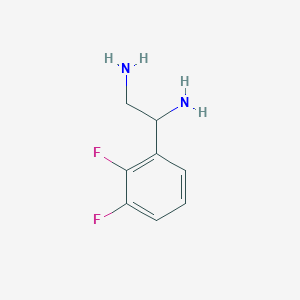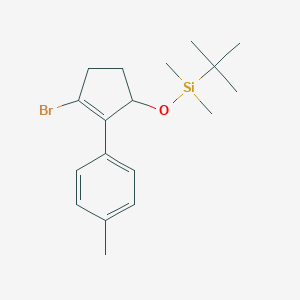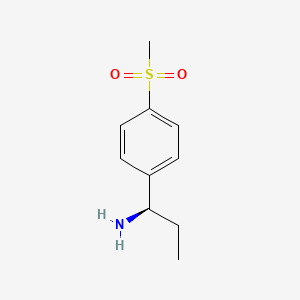
(3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol is a chemical compound with a complex structure that includes a bromophenyl group, a trifluoromethyl group, and an isothiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol typically involves multiple steps, starting with the preparation of the isothiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bromophenyl and trifluoromethyl groups are then introduced through substitution reactions. The final step involves the addition of the methanol group to the isothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The isothiazole ring may participate in electron transfer processes, influencing the compound’s overall reactivity. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol: Similar structure but with a chlorine atom instead of bromine.
(3-(4-Bromophenyl)-5-(methyl)isothiazol-4-YL)methanol: Similar structure but with a methyl group instead of trifluoromethyl.
(3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
The presence of both the bromophenyl and trifluoromethyl groups in (3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol makes it unique These groups contribute to its distinct chemical properties, such as increased reactivity and binding affinity
Properties
Molecular Formula |
C11H7BrF3NOS |
|---|---|
Molecular Weight |
338.15 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methanol |
InChI |
InChI=1S/C11H7BrF3NOS/c12-7-3-1-6(2-4-7)9-8(5-17)10(18-16-9)11(13,14)15/h1-4,17H,5H2 |
InChI Key |
HZNJIYYQSHLRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=C2CO)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid](/img/structure/B13048812.png)
![Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate](/img/structure/B13048829.png)


![2-(3-Fluorophenyl)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13048840.png)
![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)


![(3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13048860.png)
![1-(6-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B13048865.png)



